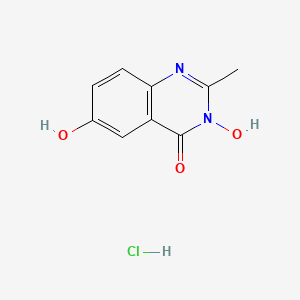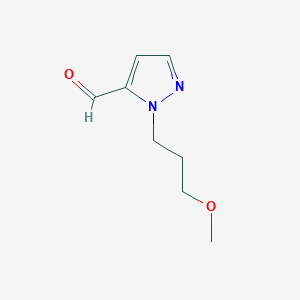
1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
The compound “1-(3-Methoxypropyl)-1H-pyrazol-3-amine” is a chemical with the molecular weight of 155.2 .
Synthesis Analysis
There is a method for preparing a similar compound, “1-(3-methoxylpropyl)-4-piperidone”, which involves dissolving it in an organic solvent and adding appropriate amounts of hydroxylamine hydrochloride and vinegar .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Methoxypropylamine”, has a molecular formula of CHNO and an average mass of 89.136 Da .
Chemical Reactions Analysis
The Safety Data Sheets of “1-(3-Methoxypropyl)-4-piperidinamine” provide some information on how to handle this compound in case of a spill or leak .
Physical And Chemical Properties Analysis
The compound “3-Methoxypropylamine” has a molecular formula of C4H11NO and an average mass of 89.136 Da .
Scientific Research Applications
Ultrasound-Assisted Synthesis of Pyrazole-Appended Quinolinyl Chalcones
- Research Focus : Synthesis of quinolinyl chalcones containing a pyrazole group, which includes derivatives similar to "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde".
- Key Findings : These compounds displayed promising anti-microbial properties and moderate anti-oxidant activity.
- Source : (Prasath et al., 2015)
Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Research Focus : Synthesis of a compound structurally related to "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde".
- Key Findings : Details the method of synthesis, relevant to chemical synthesis research.
- Source : (Attaryan et al., 2008)
Synthesis of 1,2,3-Triazole Derivative Inhibitors
- Research Focus : Utilizes a compound similar to "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde" for synthesizing 5α-reductase and aromatase inhibitors.
- Key Findings : The synthesized compounds showed inhibition of 5α-reductase and aromatase, indicating potential pharmaceutical applications.
- Source : (El-Naggar et al., 2020)
Pyrazole Alkaloids from Watermelon Seeds
- Research Focus : Identification of new compounds from watermelon seeds, including pyrazole alkaloids structurally related to "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde".
- Key Findings : Some of these compounds showed inhibitory activity on melanogenesis.
- Source : (Kikuchi et al., 2015)
Antioxidant and Anti-Inflammatory Activity of Pyrazole Derivatives
- Research Focus : Synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives for antioxidant and anti-inflammatory activities.
- Key Findings : Some compounds showed potent antioxidant and anti-inflammatory activities.
- Source : (Sudha et al., 2021)
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxypropyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-5-10-8(7-11)3-4-9-10/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHISNHTBZWDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
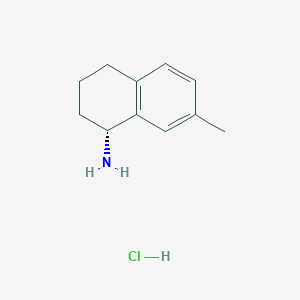
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)

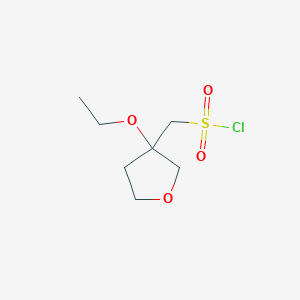
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
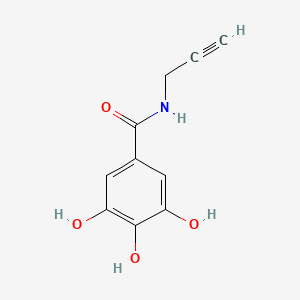


![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)
